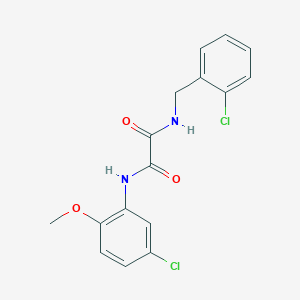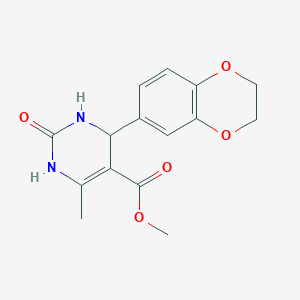
1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of tetrahydroquinolines, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. Additionally, this compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline. These include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, more studies are needed to assess its safety and toxicity profiles before it can be considered for clinical use.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its ability to inhibit cancer cell growth, reduce inflammation, and exert neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,5-dimethylfuroic acid with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. This reaction leads to the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has also been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-6-7-16-14(9-11)5-4-8-18(16)17(19)15-10-12(2)20-13(15)3/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYVOZMNAOGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)

![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)

![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)